2-Bromo-5-isobutyl-1,3,4-thiadiazole
Description
Historical Context and Development
The historical development of this compound traces its origins to the foundational work on thiadiazole chemistry that began in the 1880s. Fischer first introduced the concept of 1,3,4-thiadiazole in 1882, while Freund and Kuh subsequently described the true nature of the heterocyclic ring system. This early pioneering work established the theoretical framework that would eventually enable the synthesis of complex substituted derivatives such as this compound. The progression from simple thiadiazole structures to sophisticated multi-substituted derivatives represents over a century of methodological advancement in heterocyclic chemistry.
The specific development of brominated thiadiazole derivatives gained momentum in the latter half of the 20th century as researchers recognized the unique reactivity profiles that halogen substitution could provide. Brominated thiadiazoles emerged as particularly valuable synthetic intermediates due to the favorable leaving group properties of bromine, which facilitates subsequent chemical transformations. The incorporation of alkyl substituents such as the isobutyl group further enhanced the synthetic utility of these compounds by providing sites for additional functionalization and improving solubility characteristics in organic solvents.
The systematic study of halogenated thiadiazole derivatives, including this compound, represents a natural evolution in the field's development as researchers sought to expand the chemical space accessible through thiadiazole chemistry. This compound exemplifies the modern approach to heterocyclic design, where multiple functional groups are strategically positioned to optimize both reactivity and potential biological activity.
Classification within Heterocyclic Compounds
This compound belongs to the broader class of five-membered aromatic heterocyclic compounds, specifically categorized as a diazole derivative containing both nitrogen and sulfur heteroatoms. Within the thiadiazole family, four regioisomeric forms exist: 1,3,4-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,2,3-thiadiazole, each exhibiting distinct electronic properties and reactivity patterns. The 1,3,4-thiadiazole framework to which this compound belongs represents one of the most extensively studied isomers due to its favorable stability and diverse biological activities.
The compound can be further classified as an organic halide due to the presence of the bromine substituent, and as a substituted heterocycle bearing both electron-withdrawing (bromine) and electron-donating (isobutyl) groups. This dual substitution pattern creates a unique electronic environment that influences both the compound's reactivity and its potential interactions with biological targets. The aromatic character of the thiadiazole ring system, combined with the strategic placement of substituents, positions this compound within the category of pharmaceutically relevant heterocycles.
From a structural perspective, this compound exhibits the characteristic planar geometry associated with aromatic five-membered rings, with the heteroatoms contributing to the overall electronic delocalization. The compound's classification as a heteroaromatic system is supported by its chemical stability and the observed chemical shift patterns in nuclear magnetic resonance spectroscopy, which are consistent with aromatic character.
Significance in Chemical Research
The research significance of this compound stems from its dual role as both a synthetic intermediate and a lead compound for drug discovery efforts. The bromine substituent serves as an excellent leaving group, enabling a wide range of nucleophilic substitution reactions that can introduce diverse functional groups at position 2 of the thiadiazole ring. This reactivity has made the compound valuable in synthetic organic chemistry, where it serves as a building block for more complex molecular architectures.
Recent research has highlighted the compound's potential in medicinal chemistry applications, particularly in the development of bioactive molecules. Thiadiazole derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. The specific substitution pattern present in this compound provides researchers with a scaffold that can be further modified to optimize biological activity while maintaining favorable pharmacokinetic properties.
The compound's significance extends to materials science applications, where thiadiazole derivatives have found use as components in organic electronic devices and as corrosion inhibitors. The electronic properties imparted by the heterocyclic core, combined with the modular nature of the substituents, make this compound class attractive for developing functional materials with tailored properties.
Overview of Thiadiazole Derivatives
The thiadiazole derivative family encompasses a vast array of compounds that have garnered significant attention across multiple research disciplines. These five-membered heterocyclic compounds containing sulfur and nitrogen atoms exhibit remarkable structural diversity and biological activity profiles. The parent 1,3,4-thiadiazole system provides a robust aromatic platform that can accommodate various substituents without compromising the core ring stability.
Thiadiazole derivatives have demonstrated exceptional versatility in biological systems, with documented activities spanning antimicrobial, anticancer, anticonvulsant, anti-inflammatory, antiviral, and antihypertensive effects. The mechanism underlying these diverse biological activities often involves the thiadiazole ring's ability to interact with multiple biological targets through hydrogen bonding, π-π stacking interactions, and coordination with metal centers in enzymatic systems.
Synthetic approaches to thiadiazole derivatives have evolved significantly, with modern methods enabling the preparation of highly substituted variants such as this compound through convergent synthetic strategies. The alkylation of 2,5-dimercapto-1,3,4-thiadiazole precursors has emerged as a particularly effective approach for introducing alkyl substituents, while halogenation reactions provide access to brominated derivatives.
| Biological Activity | Representative Compounds | Mechanism of Action |
|---|---|---|
| Anticonvulsant | 2-Amino-5-tert-butyl-1,3,4-thiadiazole | Modulation of neuronal excitability |
| Antimicrobial | This compound | Cell wall disruption, enzyme inhibition |
| Anticancer | Various alkyl-substituted derivatives | Apoptosis induction, cell cycle arrest |
| Anti-inflammatory | Phenyl-substituted thiadiazoles | Cyclooxygenase inhibition |
Relationship to Other 1,3,4-thiadiazole Compounds
This compound shares fundamental structural features with numerous other 1,3,4-thiadiazole derivatives while maintaining unique properties conferred by its specific substitution pattern. The compound's relationship to other members of this chemical family can be understood through systematic comparison of substituent effects on electronic properties, reactivity, and biological activity.
Closely related compounds include 2-bromo-5-isopropyl-1,3,4-thiadiazole, which differs only in the branching pattern of the alkyl substituent. This structural similarity provides valuable insights into the role of alkyl chain length and branching on compound properties. The isopropyl analog exhibits a molecular weight of 207.09 g/mol compared to 221.12 g/mol for the isobutyl derivative, reflecting the additional methylene unit in the latter compound.
The series of halogenated thiadiazole derivatives, including chloro and iodo analogs, demonstrates the systematic effects of halogen substitution on reactivity and biological activity. Bromine occupies an intermediate position in terms of leaving group ability and electronic effects, making compounds like this compound particularly versatile synthetic intermediates compared to their chloro or iodo counterparts.
Structural analogs bearing different alkyl substituents at position 5, such as 5-butyl-1,3,4-thiadiazol-2-amine and 5-pentyl-1,3,4-thiadiazol-2-amine, provide insights into the effects of alkyl chain length on compound properties. These relationships are crucial for understanding structure-activity relationships and for designing new derivatives with optimized properties for specific applications.
Properties
IUPAC Name |
2-bromo-5-(2-methylpropyl)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2S/c1-4(2)3-5-8-9-6(7)10-5/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEFMTYTUYIGHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for 2-Bromo-5-isobutyl-1,3,4-thiadiazole
The synthesis of this compound typically involves:
- Formation of the 1,3,4-thiadiazole ring core.
- Introduction of bromine at the 2-position.
- Attachment of the isobutyl substituent at the 5-position.
These steps can be achieved through several routes, including cyclization of thiosemicarbazide derivatives, bromination of 1,3,4-thiadiazole intermediates, and alkylation reactions.
Preparation of 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is commonly synthesized by cyclization of thiosemicarbazide derivatives with carboxylic acids, esters, or acid chlorides. This reaction forms the heterocyclic ring via condensation and ring closure.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Cyclization | Thiosemicarbazide + carboxylic acid derivative | Acidic or basic medium, reflux | Yields 2-amino-1,3,4-thiadiazole derivatives |
This step provides the base thiadiazole structure for further functionalization.
Bromination at the 2-Position
Selective bromination at the 2-position of the thiadiazole ring can be achieved using bromine or brominating agents in the presence of an acid and an oxidant. A patented method for related compounds (e.g., 2-amino-5-bromo-1,3,4-thiadiazole) involves:
- Dissolving the precursor (e.g., 2-amino-1,3,4-thiadiazole) in an acid solution (2-6% acid concentration).
- Adding bromine for preliminary reaction.
- Continuing reaction with an oxidant such as hypochlorite or hydrogen peroxide at 15-30°C.
- Alkali treatment to isolate the brominated product.
This method reduces bromine use, lowers cost, and limits wastewater generation while achieving high purity and yield.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Bromination | Bromine + oxidant (e.g., hypochlorite) | 15-30°C, acid solution | 2-amino-5-bromo-1,3,4-thiadiazole |
This approach can be adapted for bromination of substituted thiadiazoles, including the isobutyl-substituted variant.
Introduction of the Isobutyl Group at the 5-Position
The isobutyl substituent can be introduced via nucleophilic substitution or alkylation reactions on the 5-position of the thiadiazole ring, often starting from 5-bromo or 5-amino thiadiazole intermediates.
- Alkylation can be performed using isobutyl halides (e.g., isobutyl bromide) in the presence of a base like sodium hydrogencarbonate or triethylamine.
- Alternatively, substitution reactions with isobutyl-containing nucleophiles under reflux in ethanol or other solvents in sealed tubes have been reported with high yields (up to 97%) for similar thiadiazole derivatives.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Alkylation | Isobutyl halide + base (NaHCO3 or Et3N) | Ethanol, 75-80°C, sealed tube | Up to 97% | High purity, efficient substitution |
Representative Experimental Data and Yields
While direct literature on this compound is limited, analogous compounds provide insight:
Summary Table of Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| 1. Thiadiazole ring formation | Thiosemicarbazide + carboxylic acid derivative | Acidic/basic, reflux | 2-amino-1,3,4-thiadiazole | Moderate to high |
| 2. Bromination | 2-amino-1,3,4-thiadiazole | Bromine + oxidant, acid solution, 15-30°C | 2-amino-5-bromo-1,3,4-thiadiazole | High purity, eco-friendly |
| 3. Alkylation (Isobutyl group) | 5-bromo-1,3,4-thiadiazole derivatives | Isobutyl halide + base, EtOH, 75-80°C, sealed tube | This compound | Up to 97% |
Research Findings and Practical Considerations
- The use of acid solutions for bromination improves solubility and reaction homogeneity, leading to more complete reactions and higher yields.
- Employing oxidants like hypochlorite or hydrogen peroxide during bromination reduces bromine consumption and environmental impact.
- Alkylation under sealed tube conditions in ethanol with sodium hydrogencarbonate or triethylamine base provides efficient substitution with minimal side reactions.
- Purification typically involves extraction, filtration, and chromatographic techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-isobutyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of catalysts like palladium.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, bases like potassium carbonate, solvents like dimethylformamide, and elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Catalysts like palladium, solvents like toluene or dimethyl sulfoxide, and appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-5-isobutyl-1,3,4-thiadiazole derivatives, while coupling reactions can produce various aryl or alkyl-substituted thiadiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Bromo-5-isobutyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Biological Activity
2-Bromo-5-isobutyl-1,3,4-thiadiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and relevant case studies.
The mechanism of action for this compound involves several biochemical interactions:
- Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), specifically CDK9/Cyclin T1. This inhibition affects transcriptional elongation and cell cycle progression, indicating its potential role in cancer therapy.
- Binding Interactions : The compound binds to active sites of various enzymes, leading to modulation or inhibition of their activity. This includes interactions that may influence gene expression and cellular metabolism.
- Electron Delocalization : The presence of bromine enhances the electron deficiency in the thiadiazole structure, potentially increasing its reactivity and interactions with biological targets.
Cellular Effects
The cellular effects of this compound are significant:
- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells by disrupting the balance between pro-apoptotic and anti-apoptotic proteins. This suggests a potential application in cancer treatment.
- Modulation of Signaling Pathways : It affects key signaling pathways such as MAPK/ERK, leading to altered gene expression and cellular responses. This modulation can impact various cellular processes including growth and differentiation.
Case Studies and Research Findings
Numerous studies have explored the biological activities associated with this compound:
Pharmacokinetics
The pharmacokinetic profile of this compound remains under-researched. However, it is noted that the compound is solid at room temperature and further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.
Q & A
Basic: What are the common synthetic routes for preparing 2-bromo-5-isobutyl-1,3,4-thiadiazole, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves cyclization of thiosemicarbazide derivatives followed by bromination. A three-step approach is often used:
Core formation : React thiosemicarbazide with carbon disulfide in ethanol to form 5-amino-2-thiol-1,3,4-thiadiazole .
Substitution : Introduce the isobutyl group via nucleophilic substitution or coupling reactions.
Bromination : Use N-bromosuccinimide (NBS) to brominate the thiadiazole ring at the 2-position .
Optimization strategies :
- Temperature : Elevated temperatures (e.g., 80–100°C) shift equilibrium toward product formation .
- Dehydrating agents : Phosphoric acid improves cyclization efficiency in thiadiazole synthesis .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for substitutions .
Basic: How can researchers characterize the structure of this compound using spectroscopic and crystallographic techniques?
Answer:
- NMR : ¹H and ¹³C NMR identify substituents (e.g., isobutyl CH₃ groups at δ ~0.9–1.2 ppm) and confirm bromine attachment via absence of proton signals at the 2-position .
- X-ray crystallography : Resolve bond lengths and angles, particularly the Br–C and S–N distances, to validate molecular geometry .
- Elemental analysis : Confirm %C, H, N, and S to verify purity .
Advanced: What mechanistic insights can quantum chemical calculations (e.g., DFT, MP2) provide regarding the formation and stability of this compound derivatives?
Answer:
- Activation barriers : DFT and MP2 methods model energy profiles for key steps (e.g., cyclization, bromination). MP2 often overestimates barriers compared to DFT, requiring calibration with experimental data .
- Thermodynamic stability : Calculations predict enthalpy of formation (ΔfH°). For example, methyl-substituted thiadiazoles show ΔfH°(g) = 150–200 kJ/mol, with bromine and isobutyl groups likely increasing stability due to electron-withdrawing and steric effects .
- Tautomerism : Deprotonation pathways influence tautomeric equilibria, affecting reactivity .
Advanced: How does the isobutyl substituent influence the biological activity of this compound, and what structure-activity relationship (SAR) studies are applicable?
Answer:
- Lipophilicity : The isobutyl group enhances membrane permeability, potentially improving cellular uptake in anticancer or antimicrobial assays .
- Steric effects : Bulky substituents may hinder binding to enzyme active sites, requiring SAR optimization. For example, smaller alkyl groups (methyl, ethyl) in similar compounds show higher activity .
- Electron effects : Bromine’s electron-withdrawing nature increases electrophilicity, promoting interactions with nucleophilic residues in target proteins .
Advanced: What experimental strategies can resolve contradictions between computational predictions and empirical data in the synthesis or reactivity of this compound?
Answer:
- Multi-method validation : Compare DFT, MP2, and semi-empirical calculations with experimental kinetics (e.g., Arrhenius plots) .
- Isotopic labeling : Track reaction intermediates (e.g., ¹⁵N-thiosemicarbazide) to confirm mechanistic pathways .
- Sensitivity analysis : Vary computational parameters (e.g., basis sets, solvation models) to identify error sources .
Advanced: How can thermodynamic properties (e.g., enthalpy of formation) of this compound be determined experimentally, and what do these values indicate about its stability?
Answer:
- Calorimetry : Rotating bomb combustion calorimetry measures ΔfH°(cr), while Calvet microcalorimetry determines sublimation enthalpy .
- Effusion methods : Mass loss effusion quantifies vapor pressure to calculate Gibbs free energy .
- Stability insights : Higher ΔfH° values correlate with lower reactivity, making brominated thiadiazoles suitable for high-temperature applications .
Advanced: What are the challenges in designing fluorescence-based studies for this compound derivatives, and how can conjugation effects be analyzed?
Answer:
- Quenching by bromine : The heavy atom effect may reduce fluorescence intensity, requiring substitution with lighter halogens or auxochromes (e.g., –OH, –OCH₃) .
- Conjugation analysis : UV-vis and fluorescence spectra (e.g., excitation/emission peaks) reveal π→π* transitions. For example, styryl-substituted thiadiazoles exhibit red-shifted emission (~550 nm) due to extended conjugation .
- Solvatochromism : Solvent polarity studies (e.g., in DMSO vs. THF) quantify dipole-dipole interactions affecting emission .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
